molecular formula C15H22N2O4S B3293414 (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid CAS No. 885276-25-5

(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid

Cat. No. B3293414
M. Wt: 326.4 g/mol
InChI Key: KMWOJTOWILHWJA-UHFFFAOYSA-N
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Description

“(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid” is a chemical compound, but there’s not much information available about it .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core element of (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid, is extensively utilized in medicinal chemistry due to its versatility as a scaffold for developing novel biologically active compounds. Its significance in drug discovery is highlighted by its ability to efficiently explore pharmacophore space through sp3-hybridization, contribute to molecular stereochemistry, and offer increased three-dimensional coverage, a phenomenon known as "pseudorotation." The review by Petri et al. (2021) delves into bioactive molecules characterized by the pyrrolidine ring, discussing the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. It emphasizes how the spatial orientation of substituents can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins, underlining the importance of pyrrolidine in the design of new compounds with diverse biological activities (Petri et al., 2021).

Thiophene Analogues in Carcinogenicity Studies

Thiophene, another component of the molecule , has been studied for its isosteric and isoelectronic resemblance to aromatic rings in biologically active molecules. Ashby et al. (1978) conducted a study synthesizing thiophene analogues of benzidine and 4-aminobiphenyl to evaluate potential carcinogenicity. The study concluded that while the in vitro activity profiles of these compounds indicated potential carcinogenicity, their overall chemical and biological behavior cast doubt upon their capability to elicit tumors in vivo. This research is crucial in understanding the broader implications of thiophene derivatives, including the thiophen-2-YL-acetic acid moiety present in (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid (Ashby et al., 1978).

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-thiophen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)16-10-6-7-17(9-10)12(13(18)19)11-5-4-8-22-11/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWOJTOWILHWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid

CAS RN

885276-25-5
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-thienyl-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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